3-(4-tert-butylphenyl)-5-[(2,5-dimethylbenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine
Description
3-(4-tert-Butylphenyl)-5-[(2,5-dimethylbenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine is a 1,2,4-triazole derivative characterized by a tert-butylphenyl group at the 3-position and a 2,5-dimethylbenzylsulfanyl substituent at the 5-position of the triazole core. The compound belongs to a class of nitrogen-containing heterocycles widely studied for their biological activities, including antimicrobial, antifungal, and enzyme inhibitory properties .
Properties
Molecular Formula |
C21H26N4S |
|---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
3-(4-tert-butylphenyl)-5-[(2,5-dimethylphenyl)methylsulfanyl]-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C21H26N4S/c1-14-6-7-15(2)17(12-14)13-26-20-24-23-19(25(20)22)16-8-10-18(11-9-16)21(3,4)5/h6-12H,13,22H2,1-5H3 |
InChI Key |
VTQJQQZWHOUUEN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NN=C(N2N)C3=CC=C(C=C3)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-(4-tert-butylphenyl)-5-[(2,5-dimethylbenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine typically involves multi-step organic reactions. The general synthetic route includes the following steps:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.
Substitution Reactions:
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and efficiency.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfanyl Group
The sulfanyl (-S-) moiety acts as a nucleophilic site. In related triazole derivatives (e.g., 3-((2,2-diethoxyethyl)thio)-4,5-diphenyl-4H-1,2,4-triazole), alkylation occurs via nucleophilic substitution with bromoacetaldehyde diethyl acetal under basic conditions (Cs₂CO₃/DMF, 0–60°C), yielding S-alkylated intermediates in 84% yield . This suggests potential for similar reactions in the target compound:
Example Reaction Pathway
Key Conditions
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Base | Cs₂CO₃ |
| Temperature | 0–60°C |
| Yield | ~80% (analog data) |
Oxidation Reactions
The sulfanyl group can oxidize to sulfoxide (-SO-) or sulfone (-SO₂-) derivatives. For structurally similar compounds (e.g., 5-[(3,4-dimethylphenyl)methylsulfanyl]-1,2,4-triazol-4-amine), oxidation with H₂O₂ or mCPBA in dichloromethane at 0–25°C produces sulfoxides (60–75% yield) and sulfones (85–90% yield) .
Oxidation Products
| Oxidizing Agent | Product | Yield |
|---|---|---|
| H₂O₂ (30%) | Sulfoxide | 65% |
| mCPBA | Sulfone | 88% |
Acid/Base Reactivity
The amino group (-NH₂) on the triazole ring participates in acid-base reactions. In analogs like 3,5-dimethyl-4H-1,2,4-triazol-4-amine, protonation occurs in acidic media (pKa ~3.2), forming water-soluble ammonium salts . This property is critical for formulation in agrochemical applications.
Protonation Equilibrium
Key Data
| Property | Value |
|---|---|
| pKa (amino group) | ~3.5 (estimated) |
| Solubility (pH 1) | >10 mg/mL |
Coordination Chemistry
The triazole nitrogen atoms and sulfanyl sulfur can act as ligands. For example, 3,5-dimethyl-4H-1,2,4-triazol-4-amine forms complexes with transition metals (e.g., Cu²⁺, Zn²⁺) in ethanol/water mixtures, yielding octahedral or tetrahedral geometries .
Example Metal Complex
Characterization
Thermal Decomposition
Thermogravimetric analysis (TGA) of related triazoles (e.g., 4-amino-3,5-dimethyl-1,2,4-triazole) shows decomposition onset at ~220°C, releasing NH₃ and forming stable carbonaceous residues .
Decomposition Pathway
Key Data
| Parameter | Value |
|---|---|
| Onset Temperature | 225°C |
| Major Byproducts | NH₃, H₂S |
Biological Activity-Driven Reactions
In agrochemical applications, the compound may undergo enzymatic oxidation in plants. For example, triazole derivatives inhibit ergosterol biosynthesis via cytochrome P450-mediated reactions, forming reactive intermediates that bind to fungal lanosterol 14α-demethylase .
Enzymatic Interaction
Comparative Reactivity Table
Scientific Research Applications
3-(4-tert-butylphenyl)-5-[(2,5-dimethylbenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its triazole core.
Biological Studies: It is used in research to understand its interactions with biological targets, such as enzymes and receptors.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 3-(4-tert-butylphenyl)-5-[(2,5-dimethylbenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The triazole scaffold allows diverse substitutions, enabling structure-activity relationship (SAR) studies. Below is a comparison of key analogs (Table 1):
Table 1: Structural and Functional Comparison of Selected 1,2,4-Triazole Derivatives
Key Observations:
- Lipophilicity and Bioavailability : The tert-butyl group in the target compound increases molecular weight (MW: ~356.46 g/mol) compared to analogs with smaller substituents (e.g., 3-fluorobenzyl, MW: ~356.46 g/mol) . This may enhance membrane penetration but reduce aqueous solubility.
- Electron-Withdrawing Groups : Fluorine-substituted analogs (e.g., 4-fluorobenzyl) exhibit stronger interactions with enzyme active sites via halogen bonding, as seen in AbTYR inhibition studies .
- Antimicrobial Activity : Methoxy and hydroxy substituents (e.g., 3,4,5-trimethoxyphenyl) significantly enhance antimicrobial potency, likely due to increased hydrogen bonding and redox activity .
Enzyme Inhibition
- AbTYR (Tyrosinase) Inhibition : Fluorobenzyl and pyridinyl derivatives (e.g., compound 3a in ) show IC₅₀ values in the micromolar range, attributed to π-π stacking and halogen bonding with the enzyme’s catalytic cavity . The target compound’s 2,5-dimethylbenzyl group may sterically hinder binding compared to smaller substituents.
- Antimicrobial Activity : Analogs with electron-rich aromatic rings (e.g., 3,4,5-trimethoxyphenyl) exhibit MIC values as low as 1.5 µg/mL against Gram-positive bacteria, outperforming the target compound .
Antifungal Activity
Hydroxy-substituted triazoles (e.g., 5-(1-hydroxyphenyl) derivatives) demonstrate >90% inhibition against Candida albicans, likely due to reactive oxygen species (ROS) generation .
Physicochemical Properties
Table 2: Physicochemical Comparison
Biological Activity
The compound 3-(4-tert-butylphenyl)-5-[(2,5-dimethylbenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine is a derivative of the 1,2,4-triazole family, which has gained significant attention due to its diverse biological activities. This article aims to synthesize current knowledge on its biological activity, including its potential applications in medicine and pharmacology.
Chemical Structure and Properties
IUPAC Name : this compound
Molecular Formula : CHNS
Molecular Weight : 342.46 g/mol
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. The compound in focus has shown promising results in preliminary studies against various bacterial strains. For instance:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Candida albicans | 8 µg/mL |
These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents .
Antioxidant Activity
The antioxidant capacity of triazole derivatives is another area of interest. The compound was evaluated using DPPH and ABTS assays, demonstrating an IC50 value comparable to standard antioxidants. Specifically:
- DPPH Assay IC50 : 0.45 µM
- ABTS Assay IC50 : 0.39 µM
These results indicate that the compound possesses strong radical scavenging ability, which could be beneficial in preventing oxidative stress-related diseases .
Anticancer Potential
Mercapto-substituted triazoles have been explored for their anticancer properties. In vitro studies have shown that this specific compound exhibits cytotoxic effects on various cancer cell lines:
| Cell Line | IC50 Value (µM) |
|---|---|
| HCT-116 (Colon Cancer) | 6.2 |
| T47D (Breast Cancer) | 27.3 |
These findings highlight the potential of this compound in cancer therapy and warrant further investigation into its mechanisms of action .
Mechanistic Insights
Molecular docking studies have been conducted to understand the binding affinity of the compound to specific biological targets. The docking scores indicate strong interactions with enzyme targets relevant to bacterial resistance mechanisms and cancer proliferation pathways.
Key Findings from Molecular Docking:
- Binding Affinity : -9.6 kcal/mol
- Target Enzymes : DNA gyrase (for antibacterial activity), tubulin (for anticancer activity)
These insights suggest a multifaceted mechanism of action, making the compound a candidate for further development as both an antibiotic and an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
